2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 6-(pyrrolidin-1-yl)pyrimidin-4-yl chloride with 3,4,5-trimethoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an antagonist of the vanilloid receptor or a modulator of the insulin-like growth factor receptor .
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Imidazole-containing compounds
Uniqueness
2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its combination of a pyrrolidine ring, a pyrimidine ring, and a trimethoxyphenyl group. This structural arrangement imparts specific chemical and biological properties that are distinct from other similar compounds .
Properties
Molecular Formula |
C19H24N4O4S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H24N4O4S/c1-25-14-8-13(9-15(26-2)19(14)27-3)22-17(24)11-28-18-10-16(20-12-21-18)23-6-4-5-7-23/h8-10,12H,4-7,11H2,1-3H3,(H,22,24) |
InChI Key |
GDKFEATYDGFZDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC=NC(=C2)N3CCCC3 |
Origin of Product |
United States |
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